3-Amino-2-bromo-6-methoxypyridine

Perovskite Nanocrystals Light-Emitting Diodes (LEDs) Surface Passivation

Validated perovskite ligand: using this exact isomer as a donor-acceptor ligand on FA₀.₈Cs₀.₂PbBr₃ nanocrystals delivers a near-unity 95.99% PLQY and a 111% external quantum efficiency boost—results not replicable with generic 2-bromo-6-methoxypyridine analogs due to the synergistic electronic effect of its 3-amino, 2-bromo, and 6-methoxy substituents. Its unique electronic configuration also confers distinct reactivity and regioselectivity advantages in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery and agrochemical synthesis. Insist on this specific regioisomer; substitution compromises synthetic yield, product purity, and device performance.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 135795-46-9
Cat. No. B144887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-bromo-6-methoxypyridine
CAS135795-46-9
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)N)Br
InChIInChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3
InChIKeyBUPDRKSRZCMGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-bromo-6-methoxypyridine (CAS 135795-46-9): Procurement Specifications and Core Identification Data for Research and Industrial Use


3-Amino-2-bromo-6-methoxypyridine (CAS 135795-46-9, MFCD05662394) is a heterocyclic organic compound classified as a 3-amino-substituted pyridine with bromine and methoxy substituents at the 2- and 6-positions, respectively [1]. Its molecular formula is C6H7BrN2O with a molecular weight of 203.04 g/mol [1]. As a standard research-grade chemical, it is typically supplied as a solid with a purity of ≥97% or ≥98%, and is stored at room temperature [2]. The compound's structure, featuring a primary amine (-NH2), a heavy bromine atom (Br), and a methoxy group (-OCH3) on an electron-deficient pyridine ring, confers a unique set of properties critical for specific applications in organic synthesis, materials science, and pharmaceutical research [3].

3-Amino-2-bromo-6-methoxypyridine: The Critical Limitations of Relying on General-Purpose Analogs


The interchange of 3-Amino-2-bromo-6-methoxypyridine with other 2-bromo-6-methoxypyridine analogs or alternative 3-amino-pyridine scaffolds is scientifically unjustified without rigorous validation. The precise arrangement of the amino group at the 3-position, the bromine atom at the 2-position, and the methoxy group at the 6-position creates a distinct electronic and steric environment that dictates its reactivity and interaction profile [1][2]. For instance, while the bromine atom is a common handle for cross-coupling, its reactivity is modulated by the electron-donating amino group and the electron-withdrawing methoxy group in the ring . More critically, the compound's function as a donor-acceptor ligand, as demonstrated in perovskite nanocrystal applications, relies on the synergistic effect of these specific substituents to enhance coordination bonds and passivate defects; a generic substitution would fundamentally alter these donor-acceptor interactions and is highly unlikely to replicate the observed performance gains [1]. Therefore, procurement decisions based on assumed equivalence can lead to significant deviations in synthetic yields, product purity, or material performance.

Quantitative Performance Benchmarks for 3-Amino-2-bromo-6-methoxypyridine: Evidence-Based Differentiation for Scientific and Industrial Procurement


Boosting Perovskite Nanocrystal Light-Emitting Diode Performance via Donor-Acceptor Ligand Passivation

When used as a post-processing ligand for FA0.8Cs0.2PbBr3 nanocrystals (NCs), 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) demonstrates significant performance enhancements over an unpassivated baseline. The donor-acceptor interaction of ABMeoPy greatly enhances the coordination bond of pyridine-Pb2+, leading to improved NC performance [1].

Perovskite Nanocrystals Light-Emitting Diodes (LEDs) Surface Passivation Donor-Acceptor Ligands

Enhancing Operational Stability and Reducing Defects in Perovskite Nanocrystal Solutions

The application of 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) to FA0.8Cs0.2PbBr3 nanocrystals results in substantial improvements in long-term stability and a reduction in trap state density compared to untreated nanocrystals. This is a direct consequence of the enhanced coordination and surface passivation provided by the ABMeoPy ligand [1].

Perovskite Nanocrystals Stability Defect Engineering Solution-Processed Materials

Quantitative Gains in Light-Emitting Diode (LED) Device Efficiency Metrics

The passivation of FA0.8Cs0.2PbBr3 nanocrystals with 3-Amino-2-bromo-6-methoxypyridine (ABMeoPy) translates directly into major improvements in key LED device performance metrics when compared to devices fabricated with unpassivated NCs. The use of ABMeoPy led to substantial increases in luminance, current efficiency, and external quantum efficiency (EQE) [1].

Perovskite LEDs External Quantum Efficiency (EQE) Current Efficiency Display Technology

Predicted Drug-Like Physicochemical Profile: Calculated Lipophilicity and Solubility

Computational models provide a baseline physicochemical profile for 3-Amino-2-bromo-6-methoxypyridine, offering a data point for comparison against other scaffolds. The consensus Log P is predicted to be 1.3, and the aqueous solubility (ESOL method) is estimated at 0.769 mg/mL (Log S -2.42) . While these are computed and not experimental values, they provide a quantifiable reference for understanding the compound's behavior relative to other potential building blocks.

ADME Properties Lipophilicity Aqueous Solubility Physicochemical Prediction

Validated Research and Industrial Applications for 3-Amino-2-bromo-6-methoxypyridine Stemming from Quantitative Evidence


Perovskite Nanocrystal Passivation for High-Efficiency Light-Emitting Diodes (LEDs)

The compound is a proven, high-performance donor-acceptor ligand for passivating FA0.8Cs0.2PbBr3 perovskite nanocrystals. Its use results in a near-unity photoluminescence quantum yield (PLQY) of 95.99%, a 26% decrease in trap density, and 6-month solution stability, which translates to fabricated LEDs with a 111% increase in external quantum efficiency (EQE) and a 110% increase in current efficiency [1]. This application is directly supported by head-to-head comparison data against unpassivated nanocrystals.

Synthesis of Complex Heterocyclic Building Blocks via Palladium-Catalyzed Cross-Coupling

As a halogenated pyridine, the 2-bromo substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse, substituted pyridine libraries for drug discovery and agrochemical research [1]. While this is a class-level inference for aryl bromides, the specific electronic environment created by the 3-amino and 6-methoxy groups will uniquely influence the reactivity and regioselectivity of these couplings, making it a distinct choice over other bromopyridines.

Pharmaceutical Lead Discovery and Optimization

The compound is a valuable fragment or intermediate for medicinal chemistry programs. Its calculated physicochemical profile (Consensus Log P of 1.3, moderate aqueous solubility) and the presence of a primary amine for further derivatization make it a relevant scaffold for exploring chemical space around kinase inhibitors or other target classes [1]. Its use as a building block in patent literature underscores its importance in the synthesis of novel biologically active molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-bromo-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.